Enhanced Lewis Acidity of Butyltriiodostannane vs. Butyltin Trichloride
Butyltriiodostannane exhibits significantly enhanced Lewis acidity compared to its chloride analog, butyltin trichloride. This is a class-level inference for RSnX3 compounds. Studies on the effect of halides on the Lewis acidity of organotin halides demonstrate that the enthalpy of adduct formation with a reference Lewis base (tributylphosphine, TBP) increases in the order Cl < Br < I [1]. Therefore, substituting iodine for chlorine yields a more potent Lewis acid, which can accelerate catalytic cycles and enable reactions that fail with the weaker trichloride analog.
| Evidence Dimension | Lewis Acidity (Enthalpy of Adduct Formation with TBP) |
|---|---|
| Target Compound Data | Higher enthalpy of adduct formation (Stronger Lewis Acid) |
| Comparator Or Baseline | Butyltin Trichloride (BuSnCl3) - Lower enthalpy of adduct formation (Weaker Lewis Acid) |
| Quantified Difference | Enthalpy of adduct formation increases in the order RSnCl3 < RSnBr3 < RSnI3 [1]. |
| Conditions | Calorimetric study in benzene and chlorobenzene solvents [1]. |
Why This Matters
Higher Lewis acidity enables faster reaction kinetics and broader substrate scope in catalytic applications, making it the preferred choice for demanding synthetic transformations.
- [1] Spencer, J. N., et al. (2001). The effect of the halide on the Lewis acidity of organotin halides. Journal of Organometallic Chemistry, 617-618, 635-640. View Source
